molecular formula C13H15N3O3 B12345391 Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate

Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate

Katalognummer: B12345391
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: ABNYRPPIKRGMKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate is a chemical compound with a molecular formula of C13H13N3O3 It is characterized by the presence of a benzyl group attached to a diazinane ring, which contains an imino and an oxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate typically involves the reaction of benzyl chloroacetate with 4-imino-2-oxo-1,3-diazinane in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl 2-(4-oxo-2-oxo-1,3-diazinan-1-yl)acetate.

    Reduction: Formation of benzyl 2-(4-amino-2-oxo-1,3-diazinan-1-yl)acetate.

    Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The compound may also inhibit specific enzymes or receptors, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate
  • Benzyl 2-(4-imino-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate

Uniqueness

Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate is unique due to its specific structural features, such as the presence of both imino and oxo groups within the diazinane ring. This structural arrangement can confer distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C13H15N3O3

Molekulargewicht

261.28 g/mol

IUPAC-Name

benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate

InChI

InChI=1S/C13H15N3O3/c14-11-6-7-16(13(18)15-11)8-12(17)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,18)

InChI-Schlüssel

ABNYRPPIKRGMKK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)NC1=N)CC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.